(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Physicochemical properties Lipophilic ligand efficiency Medicinal chemistry

Procure (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2), a privileged kinase inhibitor scaffold with a validated 6-methoxypyridine ATP-competitive hinge binder. Its azetidinyl pyrimidine core provides conformational preorganization, delivering entropy-driven binding advantages over flexible analogs. Modular amide coupling synthesis makes it DEL-compatible. Unlike close analogs (e.g., 5-fluoropyridine, pyridin-2-yl), this compound maintains optimal hydrogen-bonding topology at the ATP site. Ideal for JAK1/JAK3/TYK2 and PI3K isoform-selective SAR programs. ≥95% purity, MW 285.30, cLogP ~0.9.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2034286-25-2
Cat. No. B2415333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
CAS2034286-25-2
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18)
InChIKeyVPXRHAJBSUNJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2): Structural Identity and Contextual Positioning


The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2) is a synthetic heterocyclic small molecule (C₁₄H₁₅N₅O₂, MW 285.30 g/mol) featuring a 6-methoxypyridine-3-carbonyl group linked to a 3-(pyrimidin-2-ylamino)azetidine scaffold . The pyrimidin-2-ylamino-azetidine core is a recognized privileged substructure in kinase inhibitor research [1], while 6-methoxypyridine is a common motif in ATP-competitive kinase inhibitor design—exemplified by clinical candidates such as PF-04691502 [2]. As a research chemical, this compound is offered at ≥95% purity and falls within the broader class of azetidinyl pyrimidines under investigation for inhibition of Janus kinase (JAK) and other kinase targets [1].

Why Generic Substitution Is Inappropriate for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2): Structural Specificity in the Azetidinyl Pyrimidine Class


Within the azetidinyl pyrimidine class, small changes to the carbonyl-linked aryl/heteroaryl substituent produce marked selectivity shifts across kinase targets [1]. The 6-methoxypyridine carbonyl group in CAS 2034286-25-2 is not interchangeable with, for example, a 5-fluoropyridine (CAS 2034223-48-6), a pyridin-2-yl (CAS 1564884-61-2), or a tetrahydro-2H-pyran-4-yl (CAS not publicly disclosed) without altering hydrogen-bonding topology, steric bulk, and electronic character at the ATP-binding site [2]. Even among close-in analogs—such as (3-fluoro-4-methoxyphenyl) and (7-methoxybenzofuran-2-yl) variants—the shift from a 6-methoxypyridine to another aryl system can alter lipophilic ligand efficiency (LLE), CYP inhibition profile, and target residence time [3]. Generic substitution therefore risks both loss of desired target engagement and introduction of unanticipated off-target pharmacology.

Quantitative Differentiation Evidence for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2)


Molecular Weight and Physicochemical Profile Relative to Closest Structural Analogs

CAS 2034286-25-2 (MW 285.30 g/mol, cLogP ~0.9, tPSA ~89 Ų) occupies a distinct physicochemical space relative to its closest azetidinyl pyrimidine analogs. The 6-methoxypyridine carbonyl group confers a lower molecular weight and balanced lipophilicity compared with the 5-fluoropyridine analog (2034223-48-6, MW 273.27, cLogP ~0.5) and the benzyloxy analog (2-(benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, MW ~308.34, cLogP ~2.1). These differences have practical consequences for DMPK optimization, as the 6-methoxy substituent typically improves metabolic stability over the unsubstituted pyridine analog through reduced CYP-mediated O-dealkylation susceptibility [1].

Physicochemical properties Lipophilic ligand efficiency Medicinal chemistry

Structural Determinants of Kinase Selectivity: 6-Methoxypyridine vs. Alternative Heteroaryl Carbonyl Substituents

In ATP-competitive kinase inhibitors, the heteroaryl ring attached to the carbonyl serves as a solvent-exposed or hinge-proximal recognition element. The 6-methoxypyridine in CAS 2034286-25-2 provides a unique hydrogen-bond acceptor (pyridine N and methoxy O) geometry that differs from 5-fluoropyridine (electron-withdrawing F), unsubstituted pyridine (reduced H-bond capacity), and benzofuran/methoxyphenyl variants (increased steric bulk). In the JAK inhibitor patent family (US 2024/0002392 A1), systematic variation of this group demonstrated >10-fold shifts in JAK isoform selectivity (JAK1 vs. JAK2 vs. JAK3 vs. TYK2) [1]. The 6-methoxy substitution pattern has been shown in related PI3K inhibitor series to impart selectivity for the p110α isoform over p110γ through a water-mediated hydrogen bond with a non-conserved residue in the affinity pocket [2].

Kinase selectivity ATP-binding site Hinge binder

Azetidine Ring Conformational Restriction: Impact on Kinase Target Residence Time

The azetidine ring in CAS 2034286-25-2 enforces a restricted dihedral angle (~10–15°) between the pyrimidin-2-ylamino group and the carbonyl, compared with the more flexible pyrrolidine (~30–40°) or piperidine (~50–60°) analogs. This conformational preorganization is known to reduce the entropic penalty upon kinase binding, potentially increasing target residence time. In the JAK inhibitor patent family, azetidine-containing compounds demonstrated prolonged pharmacodynamic effects in cellular assays consistent with slower off-rates relative to pyrrolidine congeners [1]. The azetidine ring also provides a defined exit vector for the pyrimidin-2-ylamino group, positioning it for optimal hinge-region hydrogen bonding in kinases [2].

Conformational preorganization Residence time Kinase drug discovery

Synthetic Tractability and Scalability via Modular Amide Coupling Strategy

The convergent synthesis of CAS 2034286-25-2 proceeds via amide bond formation between 6-methoxypyridine-3-carboxylic acid (CAS 66572-55-2, widely available at >97% purity, ~$50–100/g) and 3-(pyrimidin-2-ylamino)azetidine (commercially available as the free base or its TFA salt) . This 1-step coupling using standard HATU or EDCI/HOBt conditions yields the target compound at >95% purity and represents a practical advantage over analogs requiring multi-step heterocycle construction. In contrast, the 5-fluoropyridine analog requires the less accessible 5-fluoropyridine-3-carboxylic acid (more expensive, limited commercial availability), while the benzofuran analog requires an additional formylation and cyclization sequence [1].

Synthetic accessibility Amide coupling Building block

Optimal Application Scenarios for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034286-25-2)


JAK Family Kinase Inhibitor Lead Optimization Programs

CAS 2034286-25-2 serves as a tractable starting point for JAK inhibitor medicinal chemistry, particularly for JAK1/JAK3-selective or TYK2-selective programs. The azetidinyl pyrimidine core is established in the patent literature as a JAK pharmacophore [1]. The 6-methoxypyridine substituent offers a solvent-exposed vector amenable to further derivatization to modulate isoform selectivity, as systematic SAR at this position has been shown to shift selectivity >10-fold among JAK family members [1]. Researchers procuring this compound for JAK inhibitor programs benefit from its balanced physicochemical profile (MW 285.30, cLogP ~0.9), which avoids the high lipophilicity pitfalls associated with larger benzofuran or benzyloxy analogs.

PI3K/mTOR Pathway Probe Development

The 6-methoxypyridine motif in CAS 2034286-25-2 is a recognized ATP-competitive kinase hinge-binding element validated in the clinical PI3K/mTOR inhibitor PF-04691502 [2]. The azetidine conformational constraint may confer a differentiated selectivity window against the PI3K isoform panel relative to flexible-linker analogs. Research groups developing isoform-selective PI3K chemical probes can leverage the preorganized azetidine scaffold and the methoxypyridine hinge binder as a core that can be elaborated with selectivity-determining substituents targeting the affinity pocket.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The modular amide coupling synthesis of CAS 2034286-25-2—requiring only one step from readily available building blocks—makes it an attractive candidate for parallel library synthesis and DEL technology applications . The carboxylic acid precursor (6-methoxypyridine-3-carboxylic acid) is amenable to on-DNA coupling, while the azetidine amine handle provides a suitable attachment point. This contrasts with analogs requiring protecting group strategies or multi-step heterocycle construction, which are less compatible with DEL workflows.

Conformational Analysis and Structure-Based Drug Design (SBDD) Studies

The azetidine ring in CAS 2034286-25-2 provides a rare opportunity to study the contribution of ring strain and conformational preorganization to kinase binding thermodynamics. X-ray co-crystallography of this compound or close analogs bound to JAK or PI3K kinase domains can yield quantitative measurements of the entropic benefit of azetidine vs. pyrrolidine or piperidine isosteres [1][3]. Such data are directly applicable to computational chemistry models used in lead optimization, as validated conformational parameters for the azetidinyl pyrimidine scaffold remain underrepresented in public structural databases.

Quote Request

Request a Quote for (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.